Cas no 70266-36-3 ((4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate)
![(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate structure](https://de.kuujia.com/scimg/cas/70266-36-3x500.png)
70266-36-3 structure
Produktname:(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate
(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate
- (4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hyd
- Rohituka 3
- Pentanoic acid, 2-hydroxy-3-methyl-, (4aS,7aS,8aR,9R,9aR,10S,12aS,13aR,13bR,13cR)-10-(3-furanyl)hexadecahydro-12a-hydroxy-4a,9a,13b-trimethyl-13-methylene-2,6,12-trioxo-2H,6H-cyclopenta(f)pyrano(4',3':6,7)oxepino(4,5-b)benzofuran-9-yl ester, (2R,3R)-
- DTXSID10990483
- 70266-36-3
- 10-(Furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl 2-hydroxy-3-methylpentanoate
-
- Inchi: InChI=1S/C32H40O11/c1-7-15(2)25(36)28(37)42-27-26-24(16(3)32(38)20(33)10-18(31(27,32)6)17-8-9-39-13-17)30(5)19-11-22(34)40-14-29(19,4)43-23(35)12-21(30)41-26/h8-9,13,15,18-19,21,24-27,36,38H,3,7,10-12,14H2,1-2,4-6H3/t15-,18?,19+,21+,24-,25?,26-,27+,29-,30-,31-,32-/m1/s1
- InChI-Schlüssel: WQTDOKKJTKGBTA-BTQFQRCOSA-N
- Lächelt: CCC(C)C(C(=O)OC1C2C(C(=C)C3(C1(C(CC3=O)C4=COC=C4)C)O)C5(C6CC(=O)OCC6(OC(=O)CC5O2)C)C)O
Berechnete Eigenschaften
- Genaue Masse: 600.2571
- Monoisotopenmasse: 600.25706209g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 159Ų
Experimentelle Eigenschaften
- PSA: 158.8
(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate Verwandte Literatur
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
70266-36-3 ((4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate) Verwandte Produkte
- 2228551-27-5(1-ethyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole)
- 869473-05-2(3-Bromo-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzaldehyde)
- 2228470-44-6(1-2-(3-ethylthiophen-2-yl)ethylcyclopropan-1-ol)
- 89976-10-3(1-(Difluoromethyl)-2-fluoro-4-methylbenzene)
- 405-78-7((4-fluorophenoxy)acetyl chloride)
- 1361598-01-7(C-(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-methylamine)
- 1401926-72-4(2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxolane)
- 8022-08-0(Benzene, 1-methoxy-4-(1-propen-1-yl)-)
- 610756-04-2(Tricyclopentylphosphonium tetrafluoroborate)
- 1806837-55-7(Ethyl 2-amino-4-cyano-3-(difluoromethyl)pyridine-5-carboxylate)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
